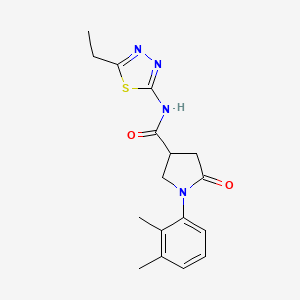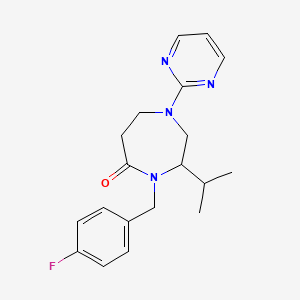![molecular formula C14H17FN2O B5405367 N'-[1-(4-fluorophenyl)butylidene]cyclopropanecarbohydrazide](/img/structure/B5405367.png)
N'-[1-(4-fluorophenyl)butylidene]cyclopropanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[1-(4-fluorophenyl)butylidene]cyclopropanecarbohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as FC-33 and is known to exhibit various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of FC-33 is not fully understood. However, studies have shown that FC-33 can modulate various signaling pathways in the body, including the NF-κB and MAPK pathways. FC-33 has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
FC-33 has been shown to exhibit various biochemical and physiological effects. Studies have shown that FC-33 can inhibit the growth of cancer cells and induce apoptosis. FC-33 has also been shown to reduce oxidative stress and improve mitochondrial function. Additionally, FC-33 has been shown to improve glucose metabolism and insulin sensitivity, which may contribute to its potential therapeutic effects for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
FC-33 has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity and yield. FC-33 is also relatively inexpensive compared to other compounds with similar biological activities. However, there are also limitations to the use of FC-33 in lab experiments. The mechanism of action is not fully understood, and further studies are needed to elucidate the precise molecular targets of FC-33. Additionally, the potential toxicity and side effects of FC-33 need to be further investigated.
Orientations Futures
There are several future directions for the study of FC-33. One potential direction is to further investigate the molecular targets and signaling pathways involved in the biological activities of FC-33. Another direction is to study the potential therapeutic effects of FC-33 for various diseases such as cancer, diabetes, and Alzheimer's disease. Additionally, the potential toxicity and side effects of FC-33 need to be further investigated to ensure its safety for use in humans.
Conclusion:
In conclusion, FC-33 is a chemical compound that has been extensively studied for its potential applications in scientific research. The synthesis method of FC-33 has been optimized to yield high purity and yield. FC-33 has been shown to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-oxidant effects. FC-33 has also been shown to modulate the immune system and improve the body's response to infections. Future studies are needed to further investigate the molecular targets and potential therapeutic effects of FC-33.
Méthodes De Synthèse
The synthesis of FC-33 involves the reaction of 4-fluorobenzaldehyde with cyclopropanecarbohydrazide in the presence of a base catalyst. The resulting product is then subjected to a condensation reaction with 1-bromobutane to yield N'-[1-(4-fluorophenyl)butylidene]cyclopropanecarbohydrazide. This method has been extensively studied and optimized to yield high purity and yield of FC-33.
Applications De Recherche Scientifique
FC-33 has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-oxidant effects. FC-33 has also been shown to modulate the immune system and improve the body's response to infections. Studies have also shown that FC-33 can be used as a potential therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)butylideneamino]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c1-2-3-13(10-6-8-12(15)9-7-10)16-17-14(18)11-4-5-11/h6-9,11H,2-5H2,1H3,(H,17,18)/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCOARRFXRQROQ-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NNC(=O)C1CC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=N\NC(=O)C1CC1)/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-cyano-N-(2,5-dimethoxyphenyl)-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5405306.png)
![N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5405314.png)
![4-[(2,3,5,6-tetramethylphenyl)sulfonyl]thiomorpholine](/img/structure/B5405328.png)
![2-{[5-ethyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5405343.png)
![1-[(dimethylamino)sulfonyl]-N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5405345.png)
![N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5405359.png)
![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5405373.png)


![N-(3,4-dimethylphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5405396.png)
![N-{4-[4-hydroxy-4-(2-methylquinolin-6-yl)piperidin-1-yl]-4-oxobutyl}acetamide](/img/structure/B5405401.png)
